molecular formula C13H9BrClN3O2S B1375007 5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1143534-78-4

5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1375007
CAS RN: 1143534-78-4
M. Wt: 386.65 g/mol
InChI Key: HUYFCWFTAOFDQD-UHFFFAOYSA-N
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Description

“5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic compound. It belongs to the class of compounds known as pyrrolopyrimidines, which are polycyclic aromatic compounds containing a pyrrole ring fused to a pyrimidine ring . Pyrrolopyrimidines are structurally similar to purine and show a wide range of biological activities .


Synthesis Analysis

The synthesis of pyrrolopyrimidines has been a subject of interest in recent years. Various methods have been reported, including Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions . In one method, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .

Scientific Research Applications

Anticancer Research

5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: derivatives have been synthesized and tested for their anticancer properties . These compounds have shown promising results in vitro against several human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colorectal cancer). The molecular docking studies suggest that these derivatives can bind to Bcl2 anti-apoptotic protein, indicating potential as cancer therapeutics.

Molecular Docking Studies

The compound serves as a crucial reagent in molecular docking studies to understand the interaction between small molecules and proteins . This is particularly important in the design of new drugs, where understanding the binding affinity and mode of action can significantly expedite the drug discovery process.

Synthesis of Immunomodulatory Drugs

5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: is used in the synthesis of immunosuppressant drugs like Tofacitinib . Tofacitinib is a selective Janus kinase 3 inhibitor, which has applications in treating autoimmune diseases by modulating the immune response.

Organic Synthesis

This compound is an important intermediate in organic synthesis . It can be used to create a variety of structurally diverse molecules, which can then be utilized to develop new chemical entities with potential therapeutic applications.

Agrochemical Research

In agrochemical research, 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine can be used to develop new pesticides or herbicides . Its structural framework allows for the creation of compounds that can interact with specific biological targets in pests and weeds.

Dyestuff Production

The compound finds application in the production of dyestuffs . Its chemical structure can be modified to produce dyes with specific properties for use in various industrial applications, including textiles and inks.

Future Directions

The future directions in the study of “5-bromo-4-chloro-7-(4-methylbenzenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine” and similar compounds could involve further exploration of their synthesis methods, understanding their mechanisms of action, and investigating their potential applications in various fields, such as medicinal chemistry .

properties

IUPAC Name

5-bromo-4-chloro-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClN3O2S/c1-8-2-4-9(5-3-8)21(19,20)18-6-10(14)11-12(15)16-7-17-13(11)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFCWFTAOFDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CN=C3Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Synthesis routes and methods I

Procedure details

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 50) (2 g, 8.60 mmol) and p-toluenesulfonyl chloride (1.640 g, 8.60 mmol) was taken up in acetone (12 mL) and stirred under nitrogen and cooled to between −5° C. and 5° C. To this solution was added 2.0M NaOH solution (5.50 mL, 10.99 mmol) while maintaining the internal temperature at less than 5° C. The reaction was allowed to warm to room temperature and stirred for 1 hour. The white solid was filtered off and washed well with acetone to afford 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (3.28 g, 99%) as a pale cream solid.
Quantity
2 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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1.64 g
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reactant
Reaction Step Three
Name
Quantity
5.5 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-Methylbenzenesulfonyl chloride (5.21 g, 27.3 mmol) was added to a suspension of 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (6.34 g, 27.3 mmol) in acetone (70 mL). After addition of an aqueous solution of sodium hydroxide (1.11 g, 27.8 mmol in 15 mL water), the reaction mixture was stirred at room temperature for 16 hours. The mixture was then diluted with water (125 mL), stirred for 10 minutes, and filtered. The collected solids were washed with water to afford the product as a solid, Yield: 8.88 g, 23.0 mmol, 84%. LCMS m/z 385.9, 387.9, 389.8 [M+H+]. 1H NMR (400 MHz, DMSO-d6) δ 8.84 (s, 1H), 8.42 (s, 1H), 8.06 (br d, J=8.4 Hz, 2H), 7.46-7.51 (m, 2H), 2.37 (br s, 3H).
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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